An In-Depth Technical Guide to Fmoc-S-4-methoxybenzyl-D-cysteine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Fmoc-S-4-methoxybenzyl-D-cysteine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide therapeutics and complex organic synthesis, the incorporation of non-natural amino acids is a cornerstone for enhancing biological activity, stability, and therapeutic efficacy. Among these, Fmoc-S-4-methoxybenzyl-D-cysteine stands out as a pivotal building block. Its unique stereochemistry and the specific nature of its thiol-protecting group offer a distinct advantage in the synthesis of peptides with tailored properties. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the chemical properties, practical applications, and field-proven insights into the effective utilization of this valuable reagent.
The strategic inclusion of a D-cysteine residue can significantly increase a peptide's resistance to proteolytic degradation, a critical factor in improving its in vivo half-life and bioavailability.[1][2] The 4-methoxybenzyl (Mob) group provides robust protection for the nucleophilic thiol side chain during peptide elongation, yet allows for efficient removal under specific acidic conditions. This guide will delve into the nuances of its application in Solid-Phase Peptide Synthesis (SPPS), from coupling strategies to deprotection protocols, and address potential challenges to ensure successful and high-purity synthesis of target peptides.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-S-4-methoxybenzyl-D-cysteine is fundamental to its effective handling and application in synthesis.
| Property | Value | Reference |
| Synonyms | Fmoc-D-Cys(pMeOBzl)-OH, Fmoc-D-Cys(Mob)-OH | [3] |
| CAS Number | Not explicitly found for the D-isomer with Mob, but the related Fmoc-S-4-methylbenzyl-D-cysteine is 200354-41-2. The L-isomer is 141892-41-3. | [3][4] |
| Molecular Formula | C₂₆H₂₅NO₅S | [4][5] |
| Molecular Weight | 463.5 g/mol | [4][5] |
| Appearance | White powder | [3][4][6] |
| Melting Point | 137 - 140 °C | [6] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. | [6] |
| Storage Conditions | 0 - 8 °C, in a dry place. | [4][6] |
The Strategic Advantage of D-Cysteine in Peptide Therapeutics
The incorporation of D-amino acids, such as D-cysteine, into peptide sequences is a well-established strategy to enhance their therapeutic potential. Natural proteases exhibit high stereospecificity for L-amino acids, making peptides composed of these building blocks susceptible to rapid enzymatic degradation in vivo.[1][3] By introducing D-cysteine, the resulting peptide becomes a poor substrate for these enzymes, leading to a significant increase in its metabolic stability and circulating half-life.[1][2] This enhanced stability is a critical attribute for the development of effective peptide-based drugs.
The 4-Methoxybenzyl (Mob) Thiol Protecting Group: A Rationale for its Use
The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating a robust protecting group during peptide synthesis.[7] The 4-methoxybenzyl (Mob) group serves this purpose effectively.
Key Advantages of the Mob Group:
-
Acid Lability: The Mob group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc group removal during SPPS, ensuring the integrity of the thiol protection throughout peptide chain elongation.[8][9] It is, however, readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard procedure for the final cleavage of the peptide from the solid support.[10]
-
Reduced Side Reactions: Compared to more labile protecting groups, the Mob group's stability helps to minimize side reactions such as premature deprotection and subsequent disulfide bond scrambling.
-
Orthogonality: The Mob group's cleavage requirements are orthogonal to the base-labile Fmoc group, a fundamental principle of successful Fmoc-SPPS.[1]
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol
The incorporation of Fmoc-S-4-methoxybenzyl-D-cysteine into a growing peptide chain follows standard Fmoc-SPPS protocols.[1] However, careful attention to coupling conditions is crucial to prevent racemization, a known side reaction with cysteine derivatives.[11]
Experimental Protocol: Coupling of Fmoc-S-4-methoxybenzyl-D-cysteine
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.[13]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-S-4-methoxybenzyl-D-cysteine (3-5 equivalents relative to the resin loading) in DMF. Add a coupling reagent such as HBTU (3-5 equivalents) and an additive like HOBt (3-5 equivalents). To this mixture, add a base, preferably N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow this activation mixture to pre-activate for 1-2 minutes.[13] To minimize racemization, it is advisable to use coupling conditions that are acidic or neutral, such as those employing DIPCDI/HOBt or pre-formed symmetrical anhydrides.[11]
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid coupling.
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-D-Cys(Mob)-OH.
Cleavage and Deprotection: Releasing the Final Peptide
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For peptides containing Cys(Mob), this is achieved using a strong acid, typically TFA, in the presence of scavengers.[10]
Cleavage Mechanism
The cleavage of the S-4-methoxybenzyl group proceeds via an SN1-type mechanism initiated by the protonation of the sulfur atom by TFA. This is followed by the departure of the stabilized 4-methoxybenzyl carbocation. Scavengers are crucial to trap these reactive carbocations and prevent them from re-attaching to the peptide, particularly to nucleophilic residues like tryptophan and the deprotected cysteine thiol.
Caption: Simplified mechanism of S-4-methoxybenzyl group cleavage by TFA.
Experimental Protocol: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 3 hours.[10]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common and effective cocktail for peptides containing Cys(Mob) is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) .[4] If the peptide also contains other sensitive residues like tryptophan, the addition of 1,2-ethanedithiol (EDT) may be necessary.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the synthesis of peptides containing cysteine residues. Awareness of these and the implementation of appropriate mitigation strategies are key to obtaining a high-purity product.
-
Racemization: Cysteine residues are prone to racemization, especially during the activation step in the presence of a base.[11]
-
Mitigation: Use coupling reagents that do not require a strong base, such as DIC/HOBt.[14] Minimize the pre-activation time.
-
-
β-elimination: Peptides with a C-terminal cysteine can undergo base-catalyzed elimination of the protected thiol, leading to the formation of a dehydroalanine residue. This can further react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[15]
-
Mitigation: The use of sterically bulky protecting groups like trityl can reduce this side reaction.[15] Employing milder bases or shorter deprotection times can also be beneficial.
-
-
Oxidation: The deprotected thiol group is susceptible to oxidation, leading to the formation of disulfide-linked dimers or oligomers.[11]
Analytical Characterization
The purity and identity of the synthesized peptide must be confirmed using appropriate analytical techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying the target peptide. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.[16]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled and all protecting groups have been removed.[16]
Applications in Drug Development: The Case of Conotoxins
Conclusion
Fmoc-S-4-methoxybenzyl-D-cysteine is a highly valuable building block for the synthesis of peptides with enhanced therapeutic properties. Its D-configuration confers resistance to proteolysis, while the 4-methoxybenzyl protecting group offers a good balance of stability and acid lability, making it well-suited for Fmoc-SPPS. A thorough understanding of its chemical properties, coupled with the implementation of optimized protocols for coupling and deprotection, enables the successful synthesis of complex and high-purity peptides. By carefully considering potential side reactions and employing appropriate mitigation and analytical strategies, researchers and drug development professionals can effectively leverage this reagent to advance the field of peptide-based therapeutics.
References
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Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne - Griffith Research Online. Available at: [Link]
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Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]
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Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed. Available at: [Link]
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